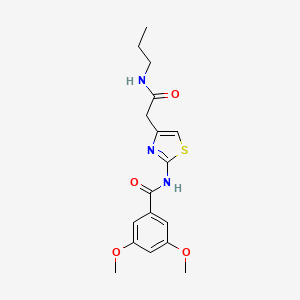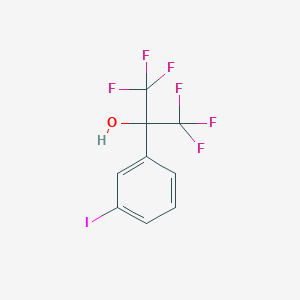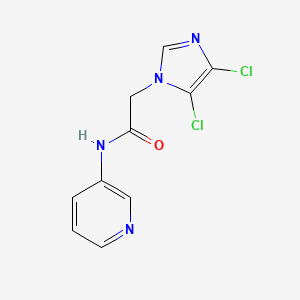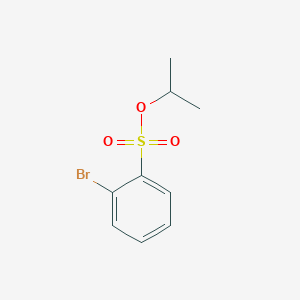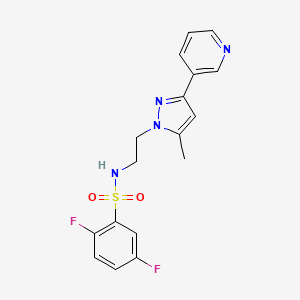
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide, is a derivative of the tetrahydroisoquinoline family. Tetrahydroisoquinolines are a class of compounds known for their diverse pharmacological activities and are found in many natural products and pharmaceuticals. The specific structure of this compound suggests potential biological activity, given the presence of the tetrahydroisoquinoline core and the trimethoxybenzamide moiety.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in the literature. For instance, the acid-promoted cyclizations of N-benzylethanolamines have been shown to yield trans-N(2),3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines with high diastereoselectivity and good yields . Additionally, a short protocol for synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines has been developed, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate cyclopropanecarbonyl and trimethoxybenzamide substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The stereochemistry of these compounds is significant, as demonstrated by the complementary stereoselective cyclizations of N-(3,4-dimethoxybenzyl)ephedrine and its chromium tricarbonyl complex, which yield trans- and cis-2,3-dimethyl-4-phenyl-6,7-dimethoxytetrahydroisoquinolines, respectively . The molecular structure of the compound would also include a cyclopropane ring and a trimethoxybenzamide group, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinolines can be influenced by the substituents attached to the core structure. For example, the presence of a chromium tricarbonyl complex has been shown to affect the diastereoselectivity of cyclization reactions . The cyclopropanecarbonyl group in the compound of interest is likely to be a reactive site due to the strain in the three-membered ring, which could undergo various ring-opening reactions. The trimethoxybenzamide moiety could participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide are not detailed in the provided papers, we can infer some general properties based on the structure. Tetrahydroisoquinolines typically have moderate to high polarity due to the presence of a nitrogen atom, which can engage in hydrogen bonding. The trimethoxybenzamide group would contribute to the overall polarity and potential solubility in organic solvents. The cyclopropane ring could impart some degree of steric hindrance and affect the compound's overall conformation and reactivity.
Applications De Recherche Scientifique
Metabolic and Transporter Studies
One significant area of application involves the study of metabolites of similar compounds, focusing on their identification, the role of transporter-mediated renal and hepatic excretion, and the investigation into the transporters involved in these processes. For example, research on YM758 metabolites highlights the significance of understanding the metabolic pathways and transporter interactions for therapeutic applications, particularly in the treatment of stable angina and atrial fibrillation (Umehara et al., 2009).
Synthesis and Chemical Reactions
Several studies focus on the synthesis and chemical reactions of compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide. These include:
- Cyclocondensation processes to create heterocyclic rings, enhancing our understanding of chemical reactions and providing insights into new synthetic pathways (Hanumanthu et al., 1976).
- Investigations into the mechanism of methylenecyclopropane rearrangements, shedding light on the complex reactions involved in the synthesis of cyclopropane-containing compounds (Ikeda et al., 2003).
- Development of efficient, solvent-free synthesis methods for quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, contributing to greener chemistry practices (Davoodnia et al., 2010).
Novel Compound Synthesis
Research also extends to the synthesis of novel compounds and the exploration of their potential applications. For instance, the gold-catalyzed cascade cyclization of (azido)ynamides into indoloquinolines showcases innovative strategies for constructing complex molecular architectures, potentially opening new avenues in medicinal chemistry (Tokimizu et al., 2014).
Antitumor Activity
Additionally, studies on the development of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed redox-neutral C-H activation highlight the potential antitumor applications of these compounds. The evaluation of their efficacy against various human cancer cells indicates promising prospects for drug discovery (Bian et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-18-7-6-14-8-9-25(13-17(14)10-18)23(27)15-4-5-15/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLWHAGVPAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
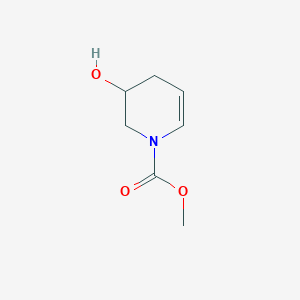
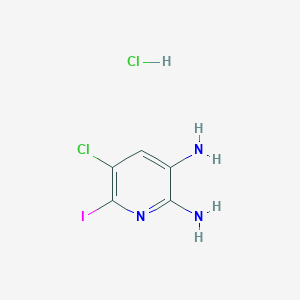
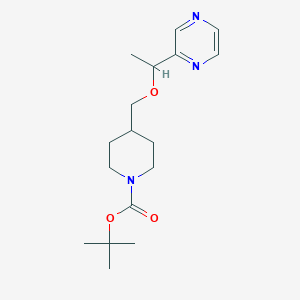
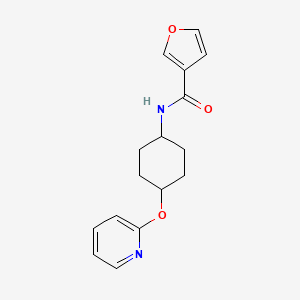

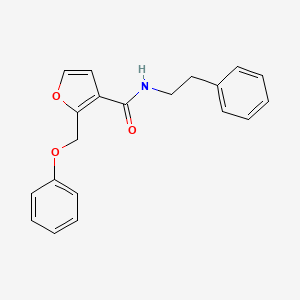
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
